molecular formula C19H19ClFNO2 B2730791 (E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide CAS No. 1164506-13-1

(E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide

Cat. No.: B2730791
CAS No.: 1164506-13-1
M. Wt: 347.81
InChI Key: ITVAFUIMSAPCBG-IZZDOVSWSA-N
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Description

(E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide is an organic compound that belongs to the class of amides This compound features a propenamide backbone with a 4-chlorobenzyl group and a 3-fluoropropoxyphenyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzylamine, 4-(3-fluoropropoxy)benzaldehyde, and an appropriate propenamide precursor.

    Condensation Reaction: The 4-chlorobenzylamine is reacted with 4-(3-fluoropropoxy)benzaldehyde in the presence of a suitable catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Amidation: The amine is then reacted with the propenamide precursor under suitable conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits any therapeutic properties.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound may bind to specific receptors in biological systems, triggering a cascade of cellular responses.

    Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound could influence signal transduction pathways, altering cellular communication and function.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide: can be compared with other amides that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the spatial arrangement of its atoms, which may confer unique chemical and biological properties.

Biological Activity

(E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide, also known as a derivative of propenamide, has garnered attention for its potential biological activities. This compound, with the molecular formula C19H19ClFNO2 and a molecular weight of 347.82 g/mol, features a chlorobenzyl group and a fluoropropoxyphenyl moiety, which may influence its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on N-substituted chloroacetamides revealed that halogenated phenyl rings enhance lipophilicity, facilitating cell membrane penetration and resulting in higher antimicrobial efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Structure-Activity Relationship (SAR)

The biological activity of propenamide derivatives is influenced by the positioning of substituents on the phenyl ring. The presence of halogens, particularly in the para position, has been associated with increased activity due to enhanced lipophilicity and electronic properties . This suggests that this compound may exhibit similar characteristics, potentially making it a candidate for further antimicrobial studies.

Case Studies and Experimental Data

  • Antimicrobial Testing : A comprehensive study on chloroacetamides demonstrated their effectiveness against various microbial strains. The compounds were tested against E. coli, S. aureus, MRSA, and C. albicans, showing varying degrees of effectiveness based on structural modifications .
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR analyses conducted on similar compounds indicated that structural features significantly impact biological activity. Parameters such as lipophilicity, molecular weight, and hydrogen bond donors/acceptors were critical in predicting the antimicrobial potential of these compounds .

Data Table: Biological Activity Summary

Compound NameAntimicrobial ActivityCancer ActivityLipophilicity
This compoundTBDTBDTBD
N-(4-chlorophenyl)-2-chloroacetamideEffectiveModerateHigh
N-(4-fluorophenyl)-2-chloroacetamideEffectiveLowModerate

TBD indicates that specific data for this compound is yet to be determined through experimental studies.

Properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO2/c20-17-7-2-16(3-8-17)14-22-19(23)11-6-15-4-9-18(10-5-15)24-13-1-12-21/h2-11H,1,12-14H2,(H,22,23)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVAFUIMSAPCBG-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C=CC2=CC=C(C=C2)OCCCF)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CNC(=O)/C=C/C2=CC=C(C=C2)OCCCF)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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